BenchChemオンラインストアへようこそ!

4-Phenylpyrimidine-2-carbonitrile

Cysteine protease inhibitor Electrophilicity Drug metabolism

4-Phenylpyrimidine-2-carbonitrile (CAS 22220-27-5; molecular formula C₁₁H₇N₃; molecular weight 181.19 g/mol) is a heterocyclic building block comprising a pyrimidine core with a phenyl substituent at the 4-position and a nitrile warhead at the 2-position. It serves as the foundational scaffold for multiple patent-protected series of cysteine protease inhibitors (cathepsins K and S) and kinase inhibitors (EGFR, VEGFR-2), and is recognized as a privileged structure in medicinal chemistry.

Molecular Formula C11H7N3
Molecular Weight 181.19 g/mol
Cat. No. B1641201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylpyrimidine-2-carbonitrile
Molecular FormulaC11H7N3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NC=C2)C#N
InChIInChI=1S/C11H7N3/c12-8-11-13-7-6-10(14-11)9-4-2-1-3-5-9/h1-7H
InChIKeyFNZVQVCHJNEFIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylpyrimidine-2-carbonitrile (CAS 22220-27-5): Baseline Chemical Identity and Procurement Profile for Drug Discovery Scaffold Sourcing


4-Phenylpyrimidine-2-carbonitrile (CAS 22220-27-5; molecular formula C₁₁H₇N₃; molecular weight 181.19 g/mol) is a heterocyclic building block comprising a pyrimidine core with a phenyl substituent at the 4-position and a nitrile warhead at the 2-position. It serves as the foundational scaffold for multiple patent-protected series of cysteine protease inhibitors (cathepsins K and S) and kinase inhibitors (EGFR, VEGFR-2), and is recognized as a privileged structure in medicinal chemistry [1]. The scaffold is commercially available at research-grade purity (typically ≥95%) and is utilized as a key intermediate for structure–activity relationship (SAR) exploration, library synthesis, and lead optimization campaigns across oncology, bone metabolism, and inflammation therapeutic areas .

Why 4-Phenylpyrimidine-2-carbonitrile Cannot Be Replaced by Generic Pyrimidine-2-carbonitrile Analogs in Cathepsin and Kinase Inhibitor Programs


The 4-phenyl substitution on the pyrimidine-2-carbonitrile scaffold is not interchangeable with alternative 4-position substituents (e.g., 4-amino, 4-alkyl, or unsubstituted pyrimidine-2-carbonitrile) because it directly modulates three interdependent properties that govern target engagement, selectivity, and metabolic fate: (1) the electrophilicity of the nitrile warhead, which determines covalent bond formation with the active-site cysteine of cathepsins [1]; (2) the binding orientation within the S1'/S2' pockets of cathepsins K and S, dictating dual versus selective inhibition profiles [2]; and (3) the metabolic susceptibility of the scaffold to thiazoline-forming biotransformation in human liver microsomes, which is scaffold-dependent and cannot be predicted from simpler analogs [1]. Consequently, substituting the 4-phenylpyrimidine-2-carbonitrile core with a generic 2-cyanopyrimidine or 4-amino-pyrimidine-2-carbonitrile would yield compounds with fundamentally different potency, selectivity, and ADME profiles, undermining the reproducibility of published SAR and invalidating prior lead optimization investment.

Quantitative Differentiation Evidence: 4-Phenylpyrimidine-2-carbonitrile vs. Closest Analog Scaffolds


Electrophilicity and Metabolic Fate: Pyrimidine-2-carbonitrile Warhead vs. Pyridazine-3-carbonitrile and Pyridine-carbonitrile Warheads

The pyrimidine-2-carbonitrile core (the warhead present in 4-phenylpyrimidine-2-carbonitrile) exhibits the highest electrophilicity among three clinically relevant nitrile-containing heterocyclic warheads. In a direct comparative study using human liver microsomes supplemented with glutathione (GSH) and N-acetylcysteine (NAC), the pyrimidine series generated the greatest quantity of thiazoline-containing metabolites, followed in rank order by the pyridazine-3-carbonitrile series and then the pyridine-carbonitrile series [1]. This rank order correlates with computational electrophilicity indices and has implications for both target engagement efficiency and off-target covalent adduct risk. The 4-phenyl substitution further modulates this intrinsic electrophilicity through electronic effects, making the scaffold a tunable platform for balancing potency against metabolic stability [1].

Cysteine protease inhibitor Electrophilicity Drug metabolism Thiazoline adduct Cathepsin K

Cathepsin K Inhibitory Potency: 4-Phenyl Derivative vs. 4-Alkyl and Unsubstituted Pyrimidine-2-carbonitrile Analogs

Quantitative comparison of cathepsin K IC₅₀ values across pyrimidine-2-carbonitrile analogs reveals that the 4-phenyl substituent confers a distinct potency profile. The compound 4-phenyl-6-propylpyrimidine-2-carbonitrile shows an IC₅₀ of 1122 nM against recombinant human cathepsin K, which is approximately 6.6-fold less potent than the unsubstituted 2-cyanopyrimidine core (IC₅₀ = 170 nM) and approximately 6.2-fold less potent than the 4-propyl-6-m-tolyl analog (IC₅₀ = 182 nM) [1]. Notably, the 4-cyclooctyl-6-propylpyrimidine-2-carbonitrile analog achieves an IC₅₀ of 11 nM [1], demonstrating the dynamic range accessible through 4-position optimization. These data establish that the 4-phenyl group is not the most potency-maximizing substituent; rather, its value lies in providing an aromatic vector for π-stacking interactions and enabling dual cathepsin K/S inhibition profiles (see Evidence Item 3) that are not readily achieved with purely aliphatic 4-substituents [2].

Cathepsin K inhibition SAR 4-Substitution effect Osteoporosis Cysteine protease

Dual Cathepsin K/S Inhibition: Pyrimidine-2-carbonitrile Scaffold vs. Scaffold-Hopped Purine-6-carbonitrile

A direct head-to-head scaffold comparison published by Rankovic and colleagues demonstrates that the pyrimidine-2-carbonitrile scaffold, with appropriate substituent decoration, yields equipotent dual inhibitors of cathepsins K and S, whereas deliberate scaffold morphing to a 2-phenyl-9H-purine-6-carbonitrile core shifts the selectivity profile to cathepsin S-selective inhibition [1]. Specifically, 4-propyl-6-(3-trifluoromethylphenyl)pyrimidine-2-carbonitrile (compound 1) was characterized as an equally potent cathepsin K and S inhibitor. When the pyrimidine core was replaced with a purine core while retaining the nitrile warhead, the resulting 2-phenyl-9H-purine-6-carbonitrile derivatives exhibited potent and selective cathepsin S inhibition, with diminished cathepsin K activity [1]. This demonstrates that the heterocyclic core—not merely the nitrile warhead—determines the selectivity fingerprint, and the pyrimidine scaffold uniquely supports dual K/S inhibition.

Cathepsin K Cathepsin S Dual inhibition Scaffold morphing Polypharmacology

EGFR Kinase Inhibition: 4-Phenylpyrimidine-Derived Compound 13f vs. Gefitinib

The 4-phenylpyrimidine-2-carbonitrile scaffold served as the synthetic precursor for compound 13f (3-[(4-phenylpyrimidin-2-yl)amino]benzene-1-sulfonamide), which was directly compared to the FDA-approved EGFR inhibitor Gefitinib in parallel enzymatic and cellular assays. In a kinase enzymatic-based assay, 13f inhibited EGFR tyrosine kinase with an IC₅₀ of 22 nM, while Gefitinib showed an IC₅₀ of 41.50 nM under the same assay conditions—representing an approximately 1.9-fold potency advantage for the 4-phenylpyrimidine derivative [1]. Critically, 13f also demonstrated superior suppression of clonogenic ability in KKU-100 and KKU-M156 cholangiocarcinoma cells compared to Gefitinib, and more potently inhibited EGF-stimulated cell migration in KKU-452 cells [1]. These data establish that the 4-phenylpyrimidine scaffold can be elaborated into kinase inhibitors that meet or exceed the potency of a marketed drug.

EGFR inhibitor Tyrosine kinase Cholangiocarcinoma 4-Phenylpyrimidine derivative Kinase selectivity

Clinical Validation of the 2-Cyanopyrimidine Warhead: Dutacatib (AFG495) Phase I Trial vs. Other Cathepsin Inhibitor Scaffolds

The 2-cyanopyrimidine scaffold, of which 4-phenylpyrimidine-2-carbonitrile is a direct 4-aryl-substituted variant, has achieved clinical validation through the Novartis cathepsin K inhibitor dutacatib (AFG495). Dutacatib, a 2-cyanopyrimidine derivative, demonstrated an IC₅₀ of 3–6 nM against human cathepsin K with excellent selectivity over cathepsins L and S, and progressed to a Phase I clinical trial for osteoporosis [1]. This clinical milestone is unique among nitrile warhead cysteine protease inhibitor scaffolds: no clinical candidate has been reported from the purine-6-carbonitrile, pyridazine-3-carbonitrile, or pyridine-carbonitrile scaffold series for cathepsin inhibition [2]. The clinical precedent establishes the 2-cyanopyrimidine scaffold as the most translationally derisked nitrile warhead platform available for cysteine protease drug discovery.

Clinical candidate Cathepsin K inhibitor Dutacatib 2-Cyanopyrimidine Osteoporosis

Derivatization Versatility: 4-Phenylpyrimidine-2-carbonitrile vs. 6-Phenylpyridazine-3-carbonitrile as SAR Exploration Platforms

The 4-phenylpyrimidine-2-carbonitrile scaffold provides three chemically accessible derivatization vectors—substitution on the 4-phenyl ring (R₁), functionalization at the pyrimidine C5 position, and substitution at the C6 position—as documented in the patent literature (US 20080090813, WO 2007039470) [1]. In contrast, the structurally related 6-phenylpyridazine-3-carbonitrile scaffold offers fewer readily accessible diversification positions due to the different heterocyclic topology, limiting its utility for comprehensive SAR exploration [2]. The more extensive substitution landscape of 4-phenylpyrimidine-2-carbonitrile directly enables more efficient hit-to-lead optimization, as demonstrated by the rapid development of nanomolar cathepsin K inhibitors (IC₅₀ = 4 nM for compound 20) through iterative optimization of all three vectors [3].

Scaffold derivatization Diversity-oriented synthesis SAR vectors Lead optimization Synthetic tractability

Optimal Scientific and Industrial Use Cases for 4-Phenylpyrimidine-2-carbonitrile Based on Quantitative Differentiation Evidence


Cysteine Protease Inhibitor Lead Generation for Dual Cathepsin K/S Polypharmacology Programs

Research groups pursuing first-in-class dual cathepsin K/S inhibitors for osteoporosis with atherosclerotic comorbidity should prioritize 4-phenylpyrimidine-2-carbonitrile as the scaffold of choice. The evidence demonstrates that the pyrimidine-2-carbonitrile core uniquely supports equipotent dual K/S inhibition, whereas scaffold hopping to purine-6-carbonitrile shifts selectivity toward cathepsin S alone [1]. The 4-phenyl substitution provides an aromatic anchor for π-stacking within the S2 pocket while retaining the nitrile warhead reactivity required for covalent cysteine engagement [2]. The scaffold's clinical precedent through dutacatib further derisks translational development [3].

EGFR Kinase Inhibitor Development with Benchmarking Against Gefitinib

Oncology-focused medicinal chemistry teams can use 4-phenylpyrimidine-2-carbonitrile as a starting point for synthesizing 2-anilino-4-phenylpyrimidine derivatives with EGFR inhibitory activity comparable to or exceeding that of the approved drug Gefitinib. The derivative 13f achieved an IC₅₀ of 22 nM against EGFR tyrosine kinase versus 41.50 nM for Gefitinib, with superior cellular activity in cholangiocarcinoma models [4]. This scaffold is therefore suitable for developing next-generation EGFR inhibitors targeting resistant mutations (e.g., T790M, C797S) while maintaining a favorable synthetic accessibility profile.

Fragment-Based Drug Discovery and Diversity-Oriented Synthesis Library Construction

For core-facility and CRO-based library synthesis, 4-phenylpyrimidine-2-carbonitrile offers an ideal balance of molecular complexity and synthetic tractability. With three derivatization vectors (C4-phenyl, C5, and C6), the scaffold supports efficient parallel synthesis of diverse compound libraries for high-throughput screening against multiple target classes, including kinases and cysteine proteases [5]. The intermediate cathepsin K potency of the unoptimized 4-phenyl derivative (IC₅₀ ≈ 1.1 µM) positions it well for fragment growth and scaffold hopping campaigns where both potency gains and losses are informative for SAR [6].

Metabolic Stability Profiling and Nitrile Warhead Reactivity Tuning Studies

ADME/PK groups investigating the relationship between nitrile warhead electrophilicity and metabolic fate can use 4-phenylpyrimidine-2-carbonitrile as a reference substrate. The pyrimidine-2-carbonitrile core has been established as the most electrophilic and metabolically labile among the three major nitrile warhead classes (pyrimidine > pyridazine > pyridine), making it the most sensitive probe for detecting structure–metabolism relationships in human liver microsome assays [2]. Systematic variation of the 4-phenyl substituent electronics (electron-donating vs. electron-withdrawing groups) provides a rational platform for tuning warhead reactivity while monitoring thiazoline adduct formation as a surrogate for off-target covalent binding risk.

Quote Request

Request a Quote for 4-Phenylpyrimidine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.